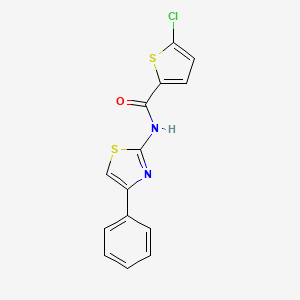

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS2/c15-12-7-6-11(20-12)13(18)17-14-16-10(8-19-14)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTDWAQBCHRSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.

Biochemical Pathways

Thiazole derivatives have been associated with various biological effects, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the environment in which they are administered.

Biological Activity

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C12H8ClN2OS

- Molecular Weight: 272.72 g/mol

The synthesis typically involves multi-step reactions starting from thiophene and thiazole intermediates. Specific catalysts and solvents are employed to optimize yield and purity during the synthesis process.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that certain thiazole-containing compounds have effective inhibition against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) for some derivatives can be as low as 0.22 μg/mL, showcasing potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups, such as chlorine, enhances the anticancer activity of these compounds by affecting their interaction with target proteins involved in cell proliferation .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Microtubule disruption |

| Compound C | WM793 (melanoma) | <10 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

- Anticancer Efficacy : A study reported on a series of thiazole derivatives that included the target compound, revealing significant activity against multiple cancer cell lines with IC50 values indicating potent cytotoxicity .

- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of thiazole derivatives, showing that modifications to the phenyl ring significantly influenced their activity against bacterial strains .

- Mechanistic Studies : Molecular dynamics simulations have indicated that compounds similar to this compound interact with target proteins primarily through hydrophobic interactions, which may enhance their biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring , a thiazole ring , and a carboxamide functional group . The presence of chlorine atoms enhances its reactivity and biological activity. The structural overview is summarized in the following table:

| Structural Feature | Description |

|---|---|

| Thiophene Ring | Contributes to the compound's reactivity and interaction with biological targets. |

| Thiazole Ring | Enhances binding affinity to enzymes and receptors. |

| Carboxamide Group | Imparts solubility and stability to the compound. |

Scientific Research Applications

1. Chemistry:

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

2. Biology:

Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains and fungi .

- Anti-inflammatory Activity: The compound's derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases .

3. Medicine:

This compound is particularly notable for its role as an impurity in the synthesis of rivaroxaban, an antithrombotic agent. Understanding the presence of this impurity is crucial for quality control in pharmaceutical manufacturing . Furthermore, its derivatives are being explored for anticancer activities against different cancer cell lines, showing promise in inhibiting tumor growth .

4. Industry:

In industrial applications, this compound is utilized in developing new materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies

Case Study 1: Antimicrobial Activity

A study focused on synthesizing thiophene derivatives revealed that certain compounds exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene structure could enhance activity against specific pathogens .

Case Study 2: Anticancer Properties

Research into the anticancer potential of thiophene derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF7). Molecular docking studies suggested that these compounds interact effectively with key enzymes involved in tumorigenesis, highlighting their therapeutic potential .

Q & A

Q. What are the established synthetic methodologies for 5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

The compound is synthesized via coupling reactions between thiophene-2-carboxamide derivatives and functionalized thiazole precursors. Key steps include:

- Base-mediated coupling : Use of potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux conditions to facilitate nucleophilic substitution .

- Cyclization : For thiazole ring formation, Lawesson’s reagent or iodine/triethylamine systems are employed to promote cyclization of intermediates .

- Purification : Recrystallization from ethanol/water mixtures (4:1) yields pure compounds (76–80% yields) .

Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm) and thiazole protons (δ 7.5–8.0 ppm). Carboxamide C=O appears at ~168 ppm in 13C NMR .

- IR spectroscopy : Confirm C=O (1660–1680 cm⁻¹), C-S-C (640–680 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 365 [M⁺]) and fragmentation patterns validate the structure .

- Melting point analysis : Consistency within 1–2°C of literature values (e.g., 160–162°C) confirms purity .

Q. What structural motifs contribute to its potential bioactivity?

- Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .

- Chloro substituent : Electron-withdrawing effects improve metabolic stability and membrane permeability .

- Carboxamide group : Facilitates hydrogen bonding with residues like Asp or Glu in target proteins .

Structure-activity relationship (SAR) studies on analogous thiazole derivatives show that electron-deficient aromatic systems enhance antitumor and antimicrobial activity .

Q. How is purity assessed during synthesis?

- Chromatography : TLC (Rf comparison) and HPLC (retention time matching) ensure single-component isolation .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

- Recrystallization : Sharp melting points and consistent spectral data after purification confirm purity .

Advanced Research Questions

Q. How can computational chemistry streamline synthesis and derivative design?

- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for thiazole cyclization .

- Molecular docking : Virtual screening against targets (e.g., COX-1/2) prioritizes derivatives with improved binding affinity .

- Machine learning : Training models on reaction databases (e.g., ICReDD) predicts optimal solvents and catalysts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data?

- Standardized assays : Replicate studies using identical cell lines (e.g., NCI-60 panel) and protocols to isolate compound-specific effects .

- Dose-response curves : Quantify IC₅₀ values under varied conditions (pH, serum concentration) to account for environmental variability .

- Off-target profiling : Use kinase or protease panels to identify non-specific interactions that may skew results .

Q. How is regioselectivity controlled during thiazole ring formation?

- Substituent effects : Electron-donating groups on phenyl rings direct cyclization to the 4-position of the thiazole .

- Catalytic systems : Triethylamine/I₂ promotes regioselective sulfur elimination, favoring 1,3-thiazole over 1,2-isomers .

- Solvent polarity : High-polarity solvents (e.g., acetonitrile) stabilize transition states for 5-membered ring closure .

Q. How are multi-step synthesis yields improved?

- Step-wise optimization : Isolate intermediates after each step (e.g., via column chromatography) to prevent carryover impurities .

- Protecting groups : Temporarily block reactive sites (e.g., amines) during harsh reaction conditions .

- High-throughput screening : Test 10–20 solvent/base combinations in parallel to identify conditions maximizing yield (e.g., 76% in ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.